Azetidin-1-yl(3-vinylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl(3-vinylphenyl)methanone is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a vinyl-substituted phenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles like aziridines . This compound is of interest in various fields of chemistry and medicinal research due to its distinctive structural and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(3-vinylphenyl)methanone typically involves the formation of the azetidine ring followed by its functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The vinylphenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(3-vinylphenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to various functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while substitution reactions can introduce various functional groups onto the azetidine ring .
Scientific Research Applications
Azetidin-1-yl(3-vinylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry due to its reactive azetidine ring.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of azetidin-1-yl(3-vinylphenyl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with biological targets, potentially inhibiting or modulating their activity. This compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity.
Uniqueness
Azetidin-1-yl(3-vinylphenyl)methanone is unique due to its combination of the azetidine ring and the vinylphenyl group, which imparts distinct reactivity and potential biological activity. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
azetidin-1-yl-(3-ethenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-10-5-3-6-11(9-10)12(14)13-7-4-8-13/h2-3,5-6,9H,1,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLFVFLMRDHDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.